molecular formula C12H13F2N B13179970 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B13179970
M. Wt: 209.23 g/mol
InChI Key: NNOUYJNHDRSQMC-UHFFFAOYSA-N
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Description

7,7-Difluoro-6-phenyl-3-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a three-membered azabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane
  • 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane
  • 7-Azabicyclo[4.1.0]heptane

Uniqueness

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of both fluorine atoms and a phenyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H13F2N/c13-12(14)10-8-15-7-6-11(10,12)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2

InChI Key

NNOUYJNHDRSQMC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2(F)F)C3=CC=CC=C3

Origin of Product

United States

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